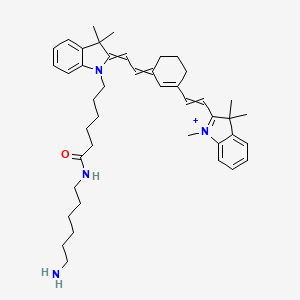
Darapladib-impurity
Descripción general
Descripción
Darapladib-impurity is the impurity of Darapladib . Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
Molecular Structure Analysis
The molecular structure of Darapladib, from which Darapladib-impurity originates, is complex. It has an empirical formula of C36H38F4N4O2S and a molecular weight of 666.77 .Physical And Chemical Properties Analysis
Darapladib, the parent compound of Darapladib-impurity, is a white to beige powder soluble in DMSO . Its exact physical and chemical properties, including those of its impurities, are not clearly mentioned in the available resources.Aplicaciones Científicas De Investigación
Cardiovascular Disease Treatment
Darapladib is an oral reversible inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme produced by inflammatory cells . It has been shown to reduce Lp-PLA2 levels, decrease inflammatory effects of macrophages and T lymphocytes, and resulted in stabilizing characteristics in atherosclerotic plaque . This makes it a potential treatment for cardiovascular diseases such as coronary heart disease .
Stroke Prevention
A large meta-analysis from 32 prospective studies involving over 79,036 individuals demonstrated a positive correlation between Lp-PLA2 levels and the risk of coronary heart disease and stroke . By inhibiting Lp-PLA2, Darapladib could potentially be used to prevent strokes .
Cancer Treatment
Darapladib has been found to sensitize cancer cells to ferroptosis by remodeling lipid metabolism . Ferroptosis is a form of programmed necrosis that requires free active iron . This suggests that Darapladib could be used as a potential therapeutic strategy to enhance ferroptosis in cancer treatment .
Inflammation Suppression
Darapladib has been shown to suppress inflammation, which could have various applications in treating inflammatory diseases . It reduces the inflammatory effects of macrophages and T lymphocytes .
Diabetic Macular Edema Treatment
Darapladib, an oral Lp-PLA2 inhibitor, reduced edema and improved vision in a Phase IIa study in subjects with diabetic macular edema (DME) . This suggests that Darapladib could potentially be used to treat DME .
Lipid Metabolism Regulation
Darapladib has been found to remodel lipid metabolism, which could have various applications in treating diseases related to lipid metabolism . Lipidomic analyses show that darapladib treatment or deletion of PLA2G7, which encodes Lp-PLA2, generally enriches phosphatidylethanolamine species and reduces lysophosphatidylethanolamine species .
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIVYXNVITYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darapladib-impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

